molecular formula Ni5Zr2 B14730999 Nickel--zirconium (5/2) CAS No. 12266-28-3

Nickel--zirconium (5/2)

Cat. No.: B14730999
CAS No.: 12266-28-3
M. Wt: 475.91 g/mol
InChI Key: BUZJYEHQOOMYFF-UHFFFAOYSA-N
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Description

Context within the Ni-Zr Binary System

The Ni-Zr binary system is characterized by the presence of several stable intermetallic compounds. wlu.ca A study of the Ni-Zr interdiffusion interface revealed the formation of eight distinct intermetallic compounds: Ni5Zr, Ni7Zr2, Ni3Zr, Ni21Zr8, Ni10Zr7, Ni11Zr9, NiZr, and NiZr2. qpeng.org The formation and growth of these phases are diffusion-controlled. qpeng.orgresearchgate.net

It is important to note that while the user's query specifies "Nickel-zirconium (5/2)", the scientific literature more commonly refers to specific stoichiometric compounds like Ni5Zr or Ni7Zr2. Some sources have used the formula Ni5Zr2 as an alternative for Ni21Zr8. psu.edu The focus of this article will be on the well-documented phases within this system that are closest to the 5/2 ratio. The phase diagram for the Ni-Zr system illustrates the various equilibrium phases and their transformation temperatures. researchgate.netresearchgate.net

Significance in Advanced Materials Research

Nickel-zirconium alloys are pivotal in the development of advanced materials. They are utilized as master alloys to enhance the properties of other materials, particularly superalloys used in high-temperature applications. samaterials.com The addition of zirconium to nickel-based alloys can improve ductility, creep strength, and corrosion resistance. samaterials.comazom.com These alloys find applications in demanding fields such as the aerospace and power generation industries for components like jet engines and gas turbines. samaterials.comhruimetal.com The excellent mechanical properties and corrosion resistance also make them suitable for marine applications. zirconiumworld.com

Overview of Academic Research Perspectives on Ni5Zr2

Academic research on the Ni-Zr system is extensive, with a focus on understanding the thermodynamic and mechanical properties of its various intermetallic compounds. Studies have employed techniques like Knudsen-cell mass spectrometry to investigate the thermodynamic properties of Ni-Zr alloys over wide temperature and composition ranges. psu.edursc.org Research has also focused on the interdiffusion behaviors to understand the formation kinetics of the different intermetallic phases. qpeng.orgresearchgate.net The mechanical properties, such as Young's modulus and hardness, of the various Ni-Zr IMCs have been experimentally determined, providing valuable data for materials design. qpeng.org For instance, Ni5Zr exhibits the highest Young's modulus among the measured compounds. qpeng.orgresearchgate.net

Detailed Research Findings

In-depth investigations into the Ni-Zr system have yielded specific data on the properties of the intermetallic compounds formed.

Mechanical Properties

A study on the mechanical properties of Ni-Zr intermetallic compounds formed at the interdiffusion interface provided the following data:

Intermetallic CompoundYoung's Modulus (GPa)Hardness (GPa)
Ni5Zr250.21-
Ni10Zr7-10.17
NiZr276.825.56
Data sourced from Peng, 2018. qpeng.orgresearchgate.net

The results indicate that the Young's modulus generally decreases with an increasing concentration of zirconium. qpeng.orgresearchgate.net However, the hardness does not follow a linear trend with composition, with Ni10Zr7 exhibiting the highest hardness among the tested compounds. qpeng.org

Thermodynamic Properties

Thermodynamic studies are crucial for understanding the stability and formation of different phases. The thermodynamic properties of Ni-Zr alloys have been investigated using various methods, including calorimetry and emf measurements. osti.goviaea.org These studies indicate a high stability for the intermediate compounds formed in the Ni-Zr system. osti.gov

The enthalpies of formation for several Ni-Zr intermetallic compounds have been experimentally determined:

Intermetallic CompoundEnthalpy of Formation (kJ/mol)
Ni5Zr-
Ni7Zr2-
Ni10Zr7-
NiZr-
NiZr2-
Specific values for the enthalpy of formation for Ni5Zr2 were not found in the provided search results, though Henaff et al. experimentally obtained these for several other Ni-Zr compounds. wlu.ca

Properties

CAS No.

12266-28-3

Molecular Formula

Ni5Zr2

Molecular Weight

475.91 g/mol

IUPAC Name

nickel;zirconium

InChI

InChI=1S/5Ni.2Zr

InChI Key

BUZJYEHQOOMYFF-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Zr].[Zr]

Origin of Product

United States

Synthesis and Microstructural Development of Nickel Zirconium 5/2

Pathways of Formation for Ni5Zr2

The formation of the Ni5Zr2 intermetallic compound can occur through complex solid-state transformations, primarily involving peritectoid reactions and interdiffusion phenomena within the Ni-Zr system.

Peritectoid Decomposition Routes Involving Ni5Zr2

The Ni-Zr phase diagram reveals the existence of several intermetallic compounds, with their stability being temperature and composition dependent. The Ni5Zr2 phase, also sometimes referred to as Ni21Zr8 in literature, is understood to form via a peritectoid reaction. psu.edu A peritectoid reaction is a solid-state reaction where two different solid phases react upon cooling to form a third, new solid phase.

In the context of the Ni-Zr system, the formation of Ni5Zr2 can be described by the following reaction upon cooling:

Ni7Zr2 + Ni10Zr7 ↔ Ni5Zr2

This reaction indicates that the Ni5Zr2 phase is formed from the reaction between the adjacent solid phases, Ni7Zr2 and Ni10Zr7, at a specific temperature. The progression of this transformation is governed by thermodynamics, with the Gibbs free energy of formation being a key determinant of phase stability. redalyc.orgunesp.br The relative stability of the various Ni-Zr intermetallic compounds, including Ni5Zr2, is influenced by their enthalpy of formation.

Interdiffusion Phenomena in Ni-Zr Systems Leading to Ni5Zr2 Formation

The formation of Ni5Zr2, like other intermetallic compounds in the Ni-Zr system, is fundamentally reliant on the interdiffusion of nickel and zirconium atoms. This process involves the movement of atoms across the interface of the two constituent metals, leading to the formation of new phases. The rate of interdiffusion is highly dependent on temperature and the presence of any existing phases at the interface.

In a scenario where pure nickel and pure zirconium are in contact at an elevated temperature, a sequence of Ni-Zr intermetallic layers will form. The specific phases that develop and their growth kinetics are dictated by the diffusion coefficients of Ni and Zr in each other and in the newly formed intermetallic phases. The formation of a particular intermetallic compound like Ni5Zr2 within this diffusion couple is contingent on reaching the appropriate local composition and temperature to favor its nucleation and growth.

Controlled Synthesis Methodologies Applicable to Ni5Zr2

The synthesis of Ni5Zr2 can be approached through various methods, each offering different levels of control over the final product's purity, homogeneity, and microstructure.

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely used method for the synthesis of intermetallic compounds. researchgate.net This technique involves the direct reaction of the constituent elements in their solid forms at elevated temperatures.

For the synthesis of Ni5Zr2, the process would typically involve:

Starting Materials: High-purity nickel and zirconium powders are used as the initial reactants.

Mixing: The powders are intimately mixed in the desired stoichiometric ratio (5 moles of Ni to 2 moles of Zr). Techniques like high-energy ball milling can be employed to ensure homogeneous mixing and to promote the reaction by creating fresh, reactive surfaces.

Compaction: The mixed powders are often compacted into pellets to ensure good contact between the reactant particles.

Heat Treatment: The compacted sample is then subjected to a carefully controlled heat treatment schedule in an inert atmosphere or vacuum to prevent oxidation. The temperature is raised to a point where solid-state diffusion is significant, allowing for the formation of the desired Ni5Zr2 phase. The specific annealing temperature and time are critical parameters that need to be optimized based on the Ni-Zr phase diagram to ensure the formation of the target phase and to avoid the formation of other competing intermetallic phases. mdpi.com

ParameterDescriptionTypical Range/Value
Starting Materials High-purity elemental powders> 99.5% purity
Milling Time Duration of mechanical alloying1 - 10 hours
Annealing Temperature Temperature for solid-state diffusion800 - 1100 °C
Annealing Time Duration of heat treatment24 - 100 hours
Atmosphere Controlled environment to prevent oxidationInert gas (e.g., Argon) or vacuum

Interactive Data Table: Typical Parameters for Solid-State Synthesis of Ni-Zr Intermetallics

Precursor-Based Synthesis (e.g., Metal-Organic Frameworks)

A more advanced and versatile approach for synthesizing intermetallic compounds involves the use of precursors, such as metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure. researchgate.net The synthesis of Ni5Zr2 via a MOF-based precursor route would conceptually involve the following steps:

Synthesis of a Zr-based MOF: A zirconium-based MOF, such as UiO-66, is first synthesized. UiO-66 is composed of zirconium oxide clusters connected by terephthalate (B1205515) linkers. mdpi.comchemrxiv.org

Incorporation of Nickel: The Zr-based MOF is then impregnated with a nickel precursor, such as a nickel salt solution. This can be achieved through methods like incipient wetness impregnation or mechanochemical mixing. mdpi.comresearchgate.net The nickel ions would be distributed throughout the porous structure of the MOF.

Thermal Decomposition: The resulting Ni-containing Zr-MOF is then subjected to a controlled heat treatment in an inert or reducing atmosphere. This process, known as thermolysis, decomposes the organic linkers and facilitates the reduction of the metal ions. The intimate mixing of nickel and zirconium at the atomic scale within the MOF precursor promotes the formation of the desired Ni5Zr2 intermetallic compound at lower temperatures compared to traditional solid-state reactions.

StepDescriptionKey Components/Conditions
1. MOF Synthesis Formation of a porous zirconium-based framework.Zirconium salt (e.g., ZrCl4), organic linker (e.g., terephthalic acid), solvent (e.g., DMF). nih.gov
2. Nickel Incorporation Introduction of nickel into the MOF structure.Nickel precursor (e.g., nickel nitrate), impregnation or mechanochemical methods. researchgate.net
3. Thermolysis Heat treatment to decompose the organic components and form the intermetallic.Inert or reducing atmosphere (e.g., Ar, H2/Ar), controlled temperature ramp and hold.

Interactive Data Table: Conceptual Steps for Precursor-Based Synthesis of Ni5Zr2 using MOFs

Microstructure Evolution during Ni5Zr2 Formation

The microstructure of the resulting material is intrinsically linked to the synthesis method and the subsequent processing conditions.

In the case of solid-state synthesis , the microstructure evolution begins with the diffusion of nickel and zirconium at the contact points between the powder particles. As the reaction progresses, layers of different Ni-Zr intermetallic phases form and grow. The final microstructure will consist of grains of the Ni5Zr2 phase, potentially with remnants of other Ni-Zr phases if the reaction is not carried to completion or if the cooling rate is not controlled to favor the peritectoid transformation. The grain size of the final product can be influenced by the initial powder size and the annealing temperature and time.

For precursor-based synthesis using MOFs , the initial microstructure is that of the Ni-impregnated MOF. During thermolysis, the porous framework collapses, and the intimately mixed nickel and zirconium atoms begin to nucleate and grow into nanoparticles of the Ni5Zr2 intermetallic. This method has the potential to produce a very fine-grained and homogeneous microstructure due to the atomic-level mixing in the precursor. The final microstructure would consist of fine, equiaxed grains of Ni5Zr2. The evolution of the microstructure can be significantly influenced by heat treatments. rdd.edu.iqmdpi.comresearchgate.netresearchgate.netmdpi.com

Crystallographic Analysis of Nickel Zirconium 5/2

Determination of Crystal Structure and Symmetry for Ni₅Zr₂

The Ni₅Zr₂ intermetallic compound is known to form via a peritectoid reaction from another nickel-zirconium phase. Specifically, the Ni₃Zr phase, which is stable at room temperature, decomposes at 940 °C to form Ni₇Zr₂ and Ni₅Zr₂ researchgate.net. The reaction can be expressed as:

4Ni₃Zr → Ni₇Zr₂ + Ni₅Zr₂ researchgate.net

This formation pathway confirms the existence of Ni₅Zr₂ as a stable phase at high temperatures. However, despite this known reaction, detailed information regarding its specific crystal structure, such as its crystal system (e.g., cubic, tetragonal, orthorhombic) and space group, is not extensively documented in readily accessible scientific literature. The determination of these fundamental crystallographic properties typically requires advanced techniques like single-crystal X-ray diffraction or electron backscatter diffraction, and such data for Ni₅Zr₂ is scarce. The use of Ni₅Zr₂ as a component in catalysts has been noted, suggesting its practical synthesis and application resource.org.

Identification of Lattice Parameters and Atomic Arrangement within the Ni-Zr System

The precise lattice parameters (the dimensions of the unit cell, denoted by a, b, c, and the angles between them, α, β, γ) and the specific atomic arrangement for Ni₅Zr₂ are contingent on the determination of its crystal structure. As this information is not widely available, a detailed table of these parameters for Ni₅Zr₂ cannot be provided.

Generally, for intermetallic compounds within the Ni-Zr system, these parameters are determined experimentally using X-ray diffraction (XRD) on synthesized samples. The resulting diffraction pattern is then analyzed and indexed to identify the crystal structure and calculate the lattice parameters. This process allows for the creation of a model of the unit cell, showing the precise coordinates of each nickel and zirconium atom. For instance, similar techniques have been used to characterize other complex Ni-Zr phases crystallography.net.

Phase Identification and Characterization in Multi-Phase Ni-Zr Systems

When a sample containing multiple Ni-Zr intermetallics is analyzed using XRD, the resulting diffractogram is a superposition of the patterns from each constituent phase. By comparing the experimental pattern to reference patterns from crystallographic databases, each phase can be identified. For example, in the heat treatment of Ni₃Zr, the presence of Ni₅Zr₂ would be confirmed by the appearance of its characteristic diffraction peaks alongside those of Ni₇Zr₂ researchgate.net. The relative intensity of the peaks can also be used to estimate the phase fractions.

Microscopy techniques like SEM allow for the direct visualization of the microstructure, where different phases often exhibit distinct contrasts. Subsequent EDS analysis can then provide a quantitative chemical composition of these different regions, confirming the stoichiometry of phases like Ni₅Zr₂.

Structural Relationships with Other Ni-Zr Intermetallic Phases

The Ni-Zr binary system is known for its complexity, featuring a large number of stable intermetallic compounds. These phases include NiZr, NiZr₂, Ni₃Zr, Ni₇Zr₂, Ni₁₀Zr₇, and Ni₂₁Zr₈, among others researchgate.netcrystallography.net. These compounds exhibit a variety of crystal structures, from cubic and hexagonal to more complex monoclinic and orthorhombic systems youtube.com.

A direct structural comparison to Ni₅Zr₂ is challenging due to the lack of its crystallographic data. However, we can examine a closely related phase that forms in the same peritectoid reaction: Ni₇Zr₂. Detailed crystallographic data for Ni₇Zr₂ is available and provides insight into the structural complexity of this system crystallography.net.

Ni₇Zr₂ has a monoclinic crystal structure, which is characterized by lower symmetry compared to cubic or hexagonal structures. Its properties are detailed in the table below.

PropertyValue
Formula Ni₇Zr₂
Crystal System Monoclinic
Space Group C 1 2/m 1
Lattice Parameters
a4.657 Å
b8.191 Å
c12.102 Å
α, γ90°
β95.509°
Cell Volume 459.504 ų
Data sourced from the Crystallography Open Database crystallography.net.

The formation of the complex, low-symmetry monoclinic Ni₇Zr₂ alongside Ni₅Zr₂ suggests that the Ni₅Zr₂ phase may also possess a complex, low-symmetry crystal structure. The intricate nature of these phases is a defining characteristic of the nickel-rich side of the Ni-Zr phase diagram. Understanding these complex structures is key to predicting and controlling the properties of Ni-Zr alloys.

Electronic Structure and Interatomic Bonding in Nickel Zirconium 5/2

Analysis of Electronic Density of States and Fermi Level Characteristics in Ni-Zr Compounds

The electronic density of states (DOS) describes the number of electronic states per unit energy at each energy level that are available to be occupied by electrons. The Fermi level (EF) is the energy level at which there is a 50% probability of finding an electron at absolute zero temperature. The nature of the DOS at the Fermi level is crucial for determining the electronic and transport properties of a material.

For Ni-Zr intermetallic compounds, first-principles calculations have been used to obtain the electronic energy band structures and the corresponding DOS wlu.ca. These calculations reveal that all binary Ni-Zr intermetallic compounds considered in comprehensive studies are conductive phases wlu.ca. This conductivity is indicated by a non-zero density of states at the Fermi level.

The total DOS for these intermetallics is typically composed of contributions from the atomic orbitals of both nickel and zirconium. The characteristics of the DOS, such as the presence of peaks or valleys near the Fermi level, can explain the stability and bonding nature of these compounds.

Orbital Contributions and Hybridization in Ni-Zr Bonding

The chemical bonding in Ni-Zr intermetallics arises from the interaction and hybridization of the valence atomic orbitals of nickel and zirconium atoms. The primary orbitals involved are the 3d orbitals of nickel and the 4d orbitals of zirconium.

The extent of hybridization can influence the charge transfer between the constituent atoms. Analysis of the electronic structure provides insights into how electrons are shared or transferred, which in turn characterizes the nature of the chemical bonds.

Nature of Ni-Zr Chemical Interactions

The chemical interactions in Ni-Zr intermetallic compounds are complex and exhibit a mixture of metallic and covalent characteristics. The strong interaction between nickel and zirconium is evident from the significantly shorter interatomic distances between Ni and Zr atoms compared to the sum of their metallic radii, as observed in compounds like Zr₈Ni₂₁ unige.ch.

First-principles calculations have shown that the cohesive energy of binary Ni-Zr intermetallic compounds is large, implying strong chemical interactions between the Ni and Zr elements wlu.ca. The cohesive energy tends to increase with the increasing zirconium content, suggesting that the structural stability of these compounds also increases with a higher proportion of zirconium wlu.ca.

The bonding is predominantly metallic, which is consistent with the conductive nature of these compounds as revealed by DOS calculations wlu.ca. However, the significant orbital hybridization also indicates a degree of covalent character in the bonding. This mixed bonding is a common feature of intermetallic compounds and is responsible for their unique combination of properties, such as high strength and specific catalytic activities wlu.canist.gov. Studies on Zr-based intermetallic high-temperature shape memory alloys have also highlighted the importance of chemical bonding in determining the relative stability of different crystalline phases researchgate.net.

Data Tables

Table 1: Investigated Ni-Zr Intermetallic Compounds and their Crystal Systems

CompoundCrystal System
Ni5ZrCubic
Ni7Zr2Monoclinic
Ni3ZrHexagonal
Ni21Zr8Triclinic
NiZrOrthorhombic
NiZr2Tetragonal

This table is based on data from first-principles studies of the Ni-Zr binary system. wlu.caunige.ch

Phase Stability and Thermodynamic Behavior of Nickel Zirconium 5/2

Thermodynamic Modeling of the Ni-Zr System

Thermodynamic modeling provides a powerful tool for predicting phase behavior and properties of materials. For the Ni-Zr system, a combination of the CALPHAD (Calculation of Phase Diagrams) method and ab initio calculations has been instrumental in developing a comprehensive thermodynamic description. researchgate.netresearchgate.net

The CALPHAD methodology is a computational approach that uses thermodynamic models to describe the Gibbs energy of each phase in a system. researchgate.net These models are optimized using experimental data, such as phase diagram information and thermochemical measurements. For the Ni-Zr system, the excess Gibbs energy of liquid alloys and solid solutions has been described using Redlich-Kister polynomials, while intermetallic compounds are modeled using the Compound Energy Formalism. researchgate.net

To enhance the accuracy of the CALPHAD models, ab initio calculations, which are based on quantum mechanics, are often integrated. researchgate.net Density functional theory (DFT) is a common ab initio method used to calculate the enthalpy of formation of intermediate phases from first principles. researchgate.net This integration of computational methods allows for a more robust and predictive thermodynamic database for the Ni-Zr system.

The enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound. For Ni-Zr intermetallics, these values have been both calculated using ab initio methods and determined experimentally. The calculated enthalpies of formation have shown close agreement with experimental data. researchgate.net The enthalpies of formation for various crystalline and amorphous Zr-Ni alloys have been measured using solution calorimetry. aip.org Strong exothermic values for the formation enthalpies of amorphous and liquid alloys have been reported, indicating a strong affinity between nickel and zirconium atoms. researcher.life

Enthalpy of Formation of Selected Ni-Zr Intermetallic Compounds
CompoundExperimental Enthalpy of Formation (kJ/mol)Reference
ZrNi5-48.5 aip.org
Zr2Ni7-44.3 aip.org
Zr7Ni10-43.5 aip.org
ZrNi-50.2 aip.org
Zr2Ni-38.1 aip.org

Phase Equilibria Investigations Relevant to Ni5Zr2

Phase equilibria studies are essential for understanding the formation and stability of different phases at various temperatures and compositions. The Ni-Zr phase diagram has been investigated by several researchers, revealing the existence of multiple intermetallic compounds. rsc.org Experimental techniques such as differential thermal analysis, electron microprobe analysis, X-ray diffraction (XRD), and metallographic analyses have been employed to re-investigate and refine the phase relationships in the Ni-Zr system. rsc.org

Within the context of the Ni-rich portion of the phase diagram, the Ni5Zr phase is a stable compound. researchgate.net Thermodynamic assessments have been carried out to optimize the thermodynamic parameters of all equilibrium phases in the Ni-Zr system. rsc.org These assessments are crucial for predicting the phase transformations and stability ranges of compounds like Ni5Zr2.

High-Temperature Stability and Decomposition Pathways of Ni5Zr2

The high-temperature stability of Ni-Zr intermetallics is a critical factor for their potential use in high-temperature applications. Studies on the Ni-Zr system indicate that compounds such as Ni5Zr have a high melting point, suggesting good thermal stability. researchgate.net The decomposition of these phases at elevated temperatures can occur through various pathways, including peritectic reactions. For instance, the Ni5Zr phase is reported to have a melting temperature below 1300 °C. researchgate.net The specific decomposition pathway for a hypothetical Ni5Zr2 would depend on its position within the established Ni-Zr phase diagram and the surrounding phases.

Catalytic and Reactive Properties of Nickel Zirconium 5/2

Role of Ni₅Zr₂ in Catalytic Systems

While specific research focusing exclusively on the Ni₅Zr₂ phase is limited, its role can be inferred from the extensive studies on Ni-Zr alloys and intermetallic compounds. These materials are frequently used as precursors that decompose in situ to form catalytically active species. nih.govresearchgate.net The decomposition typically results in the formation of nickel nanoparticles supported on or interfaced with zirconium dioxide (ZrO₂), creating a highly active metal-support system. nih.govacs.org This in situ generation of the active catalyst is a key feature, leading to materials with enhanced performance compared to conventionally prepared supported catalysts.

Ni-Zr alloys have demonstrated notable electrocatalytic activity for the hydrogen evolution reaction (HER). nih.gov The efficiency of these materials is linked to their surface composition and morphology. For instance, chemical etching of Ni-Zr alloys can significantly increase their electrocatalytic activity by dissolving the passivating zirconium oxide layer and forming nanocrystalline nickel on the surface. nih.gov A study established a direct relationship between the surface composition of Ni-Zr alloys and their electrocatalytic activity in HER, highlighting the importance of surface characteristics in catalytic efficiency. nih.gov While platinum is an excellent but expensive catalyst for hydrogen evolution, research into cheaper alternatives like nickel-based materials is crucial for making processes like water electrolysis economically viable for large-scale energy storage. youtube.com Zirconium-based catalysts are also noted for their application in catalytic hydrogenation. youtube.com

General Catalytic Applications of Ni-Zr Intermetallic Compounds

Ni-Zr intermetallic compounds are precursors for versatile catalysts used in several critical industrial reactions. Their applications span from energy production to environmental remediation. A primary application is in reforming reactions, such as the dry reforming of methane (B114726) (DRM) and steam reforming, for the production of synthesis gas (syngas) or hydrogen. researchgate.netacs.orgrsc.org They are also effective in CO₂ methanation, a key process for carbon capture and utilization (CCU). nih.govnih.govresearchgate.net The use of intermetallic precursors like Ni-Zr alloys can lead to the formation of catalysts with superior performance, particularly in terms of activity and selectivity. nih.govtandfonline.com

The catalytic activity of systems derived from Ni-Zr intermetallics is primarily attributed to the formation of a highly active interface between nickel metal and zirconium oxide (Ni-ZrO₂). acs.org Bimetallic Ni-Zr layers can be oxidatively transformed under reaction conditions, such as in methane dry reforming, into this active Ni-ZrO₂ state. acs.org The mechanism often involves the decomposition of the intermetallic compound precursor. nih.govresearchgate.net

The addition of zirconium can enhance the sorption capacities for reactants like H₂ and CO and facilitate the dissociation of CO on the catalyst surface. researchgate.net In CO₂ methanation, the surface basicity of the catalyst plays a crucial role. nih.gov The addition of promoters like Strontium (Sr) to a Ni/W-Zr catalyst was shown to improve surface basicity, creating additional sites for CO₂ adsorption and conversion, which in turn enhanced catalytic performance. nih.gov In-situ DRIFTS analysis of Ni-Zr-Al catalysts has shown that CO₂ methanation proceeds via an intermediate formate (B1220265) route. researchgate.net

A significant challenge for nickel-based catalysts, particularly in high-temperature reforming reactions, is deactivation due to carbon deposition (coking) and sintering of Ni nanoparticles. acs.orgrsc.org The use of zirconium as a support or promoter can significantly enhance catalyst stability and resistance to coking. nih.gov The ZrO₂ support can improve the dispersion of nickel and strengthen metal-support interactions, which helps to mitigate deactivation. researchgate.netnih.gov

Regeneration of coked catalysts is vital for their long-term industrial application. acs.org Studies have demonstrated that CO₂ can be effectively used as a regeneration agent for deactivated Ni-Zr catalysts. acs.org Treatment with CO₂ can selectively oxidize and remove carbon deposits from the catalyst surface while preserving the metallic state of the nickel, thereby restoring its catalytic activity. acs.org This regeneration process has been shown to be robust, with comparable improvements in conversion rates observed after CO₂ treatment. acs.org

Table 1: Effect of Sr Promotion on Surface Properties and Catalytic Performance of 5Ni/W-Zr Catalyst in CO₂ Methanation Data sourced from a study on Sr-promoted Ni/W-Zr catalysts. nih.gov

CatalystBET Surface Area (m²/g)Pore Size (nm)CO₂ Conversion (%)CH₄ Yield (%)
5Ni/W-Zr70.68.36257
5Ni + 3Sr/W-Zr~847-109082

Interactions with Gaseous Species (e.g., H₂, CO₂) at Ni-Zr Surfaces

The interaction between gaseous reactants and the surface of Ni-Zr catalysts is fundamental to their catalytic function. The presence of ZrO₂ at the surface, often formed from the intermetallic precursor, plays a key role in the adsorption and activation of molecules like H₂ and CO₂. researchgate.netresearchgate.net

The introduction of Zr to Ni-based catalysts can generate synergetic effects between Ni and ZrO₂, leading to more surface oxygen vacancies and basic sites, which are beneficial for CO₂ activation. researchgate.net Density Functional Theory (DFT) studies on Ni clusters supported on Yttria-Stabilized Zirconia (YSZ) show that CO₂ interacts with both the Ni cluster and the Zr atoms on the support surface. acs.org This interaction involves the formation of a C-Ni bond and further interaction of the CO₂ oxygen atoms with the cluster. acs.org

The specific reaction pathway for CO₂ on nickel surfaces can depend on the surface structure. On Ni(111), CO₂ tends to react with surface oxygen to form carbonates. escholarship.org In contrast, on Ni(100), the dissociation of CO₂ into adsorbed CO and graphitic carbon is more favorable. escholarship.org The interaction of CO₂ with Ni-Zr surfaces is often weak, but the presence of promoters or specific surface sites can significantly enhance adsorption and subsequent reaction. nih.govacs.org The interaction with H₂ is also critical, particularly in hydrogenation and reforming reactions, where ZrO₂ species have been found to increase the catalyst's sorption capacity for hydrogen. researchgate.net

Computational Materials Science Methodologies Applied to Nickel Zirconium 5/2

Theoretical Frameworks for Materials Simulation in Ni-Zr Systems

The study of Nickel-Zirconium (Ni-Zr) systems through computational methods relies on a multi-layered theoretical framework that spans different scales of time and length. uva.esiaea.org This approach is necessary because phenomena occurring at the electronic level ultimately determine the macroscopic properties of the material. uva.es The foundation of this framework is quantum mechanics, which provides the most accurate description of atomic interactions, but is computationally intensive. uva.esub.edu To study larger systems and longer timescales, methods based on classical mechanics and thermodynamics are employed, often using parameters derived from quantum calculations. iaea.orgutk.edu

Electronic structure calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of modern materials simulation. ucl.ac.uk These first-principles or ab initio methods solve the Schrödinger equation to determine the electronic configuration and interatomic forces within a material, requiring only the atomic numbers and positions as input. ucl.ac.ukdtic.mil

For Ni-Zr intermetallics, DFT calculations are used to investigate fundamental properties such as:

Structural Stability: By calculating the total energy for different atomic arrangements, the most stable crystal structure can be identified. First-principles calculations have been performed to determine the ground state structures of various binary Ni-Zr compounds. wlu.caresearchgate.net

Thermodynamic Properties: Key thermodynamic quantities like the enthalpy of formation and cohesive energy are calculated to assess the phase stability. wlu.caresearchgate.net A more negative enthalpy of formation generally indicates greater thermodynamic stability. researchgate.net

Mechanical Properties: Elastic constants, bulk modulus, shear modulus, and Young's modulus can be derived from the response of the total energy to lattice strain. These calculations help predict the stiffness and ductility of compounds like Ni5Zr. wlu.ca

Electronic Properties: The density of states (DOS) and band structure are calculated to understand the nature of chemical bonding and its influence on the material's properties. wlu.carsc.org Strong chemical interactions between nickel and zirconium are evidenced by large cohesive energies. wlu.ca

These calculations provide highly accurate data for ideal, defect-free crystals at zero temperature. The reliability of these computational schemes is often validated by comparing calculated lattice parameters with available experimental data. wlu.ca

While first-principles methods are highly accurate, their computational cost limits them to systems of a few hundred atoms and timescales of picoseconds. uva.es To simulate larger systems and phenomena like solidification or plastic deformation, atomistic modeling techniques based on classical mechanics are used. uva.esdierk-raabe.com

Atomistic Modeling: Methods like Molecular Dynamics (MD) simulate the movement of thousands or millions of atoms over nanoseconds by solving Newton's equations of motion. dtic.milnist.gov The key component in these simulations is the interatomic potential, a set of functions that describes the energy of the system as a function of atomic positions. rsc.org For Ni-Zr alloys, potentials such as the Embedded Atom Method (EAM) and the second nearest-neighbor modified EAM (2NN-MEAM) have been developed. nist.gov These potentials are carefully parameterized to reproduce properties calculated from DFT or measured experimentally, such as lattice parameters, cohesive energies, and elastic constants of various Ni-Zr phases. nist.gov

Multiscale Modeling: To bridge the gap between the atomic and macroscopic scales, multiscale modeling approaches are employed. uva.esub.eduutk.edu This strategy involves passing information between different modeling techniques. utk.edu For instance, DFT can provide accurate parameters for developing classical interatomic potentials for MD simulations. uva.es The results from MD, such as defect mobilities or grain boundary energies, can then be used as input for higher-level models like phase-field or finite element methods to predict microstructure evolution and mechanical behavior at the engineering scale. iaea.orgdierk-raabe.com

Predictive Modeling of Ni5Zr2 Behavior and Structure-Property Relationships

A primary goal of computational materials science is to establish predictive relationships between a material's structure and its properties. purdue.eduaps.org For Ni5Zr2, this involves using the theoretical frameworks described above to forecast its mechanical, thermodynamic, and electronic behavior.

First-principles calculations have been used to systematically study the properties of intermetallic compounds in the Ni-Zr system. wlu.ca By analyzing trends across different compositions, models can be developed to predict properties. For example, it has been shown that the mass density and bulk modulus of Ni-Zr intermetallics generally decrease with increasing zirconium content. wlu.ca

The table below presents a comparison of crystallographic and mechanical data for Ni5Zr and other related intermetallics, derived from computational studies and experimental findings. wlu.caresearchgate.net Such data is crucial for building and validating predictive models.

CompoundCrystal SystemSpace GroupCalculated Lattice Parameters (Å) wlu.caExperimental Lattice Parameters (Å) researchgate.netCalculated Bulk Modulus (GPa) wlu.ca
Ni5ZrCubicF-43ma = 6.994a = 6.969178.6
Ni7Zr2MonoclinicC2/ma = 12.213, b = 8.243, c = 8.995, β = 133.05°a = 12.23, b = 8.24, c = 9.00, β = 132.8°177.3
Ni3ZrHexagonalP63/mmca = 5.324, c = 4.320a = 5.309, c = 4.303170.8
NiZrOrthorhombicCmcma = 3.268, b = 9.937, c = 4.101a = 3.26, b = 9.93, c = 4.10144.1
NiZr2TetragonalI4/mcma = 6.483, c = 5.267a = 6.48, c = 5.25128.7

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with machine learning algorithms, represent another frontier in predictive modeling. researchgate.netrsc.org These approaches use existing data to create statistical models that can rapidly predict the properties of new or uncharacterized compounds, potentially accelerating the discovery of alloys with desired characteristics. aps.orgnih.gov

Integration of Computational and Experimental Approaches in Ni-Zr Research

The most robust understanding of materials like Ni5Zr2 comes from the tight integration of computational modeling and experimental investigation. researchgate.netpitt.edu Simulations provide atomic-level insights into mechanisms, while experiments validate the computational predictions and provide essential data for model development. acs.org

In the study of the Ni-Zr system, experimental techniques such as X-ray diffraction (XRD), differential thermal analysis, and electron microprobe analysis are used to determine phase equilibria, crystal structures, and reaction temperatures. researchgate.netdntb.gov.ua This experimental data is indispensable for validating the accuracy of computational results. For instance, the calculated lattice parameters for Ni-Zr compounds from first-principles show good agreement with values obtained from XRD experiments, confirming the reliability of the computational methods used. wlu.ca

Conversely, computational tools can guide experimental work. Thermodynamic modeling using the CALPHAD (CALculation of PHAse Diagrams) method, which can be supplemented with data from first-principles calculations, helps in predicting phase diagrams and guiding alloy design, potentially reducing the number of experiments needed. pitt.edupsu.edu Atomistic simulations can also help interpret experimental observations, such as the mechanisms of phase formation during solidification or the nature of defects observed in microscopy. nist.gov This synergistic relationship between computation and experimentation accelerates the cycle of materials discovery and optimization. pitt.edu

Advanced Characterization Techniques for Nickel Zirconium 5/2

Spectroscopic Techniques for Elemental and Electronic States in Ni-Zr Compounds

Spectroscopic methods are instrumental in determining the elemental makeup and the electronic environments of the constituent atoms in nickel-zirconium compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of nickel-zirconium compounds, XPS is crucial for identifying the oxidation states of nickel and zirconium.

For instance, in Ni-P-ZrC nanocomposite coatings, XPS analysis can distinguish between different chemical states of nickel, such as metallic Ni, NiO, and Ni(OH)₂. researchgate.net The Ni 2p core-level spectrum typically shows intense peaks corresponding to Ni 2p₃/₂ and Ni 2p₁/₂, often accompanied by satellite peaks that are indicative of its oxide and hydroxide (B78521) forms. researchgate.net The binding energies for Ni 2p₃/₂ and Ni 2p₁/₂ are observed around 855.6 eV and 871.1 eV, respectively. researchgate.net

Similarly, the Zr 3d spectrum provides information about the zirconium species present. The binding energies for Zr 3d₅/₂ and Zr 3d₃/₂ in Zr⁴⁺ species are found at approximately 180.32 eV and 182.76 eV, respectively. rsc.org It is important to note that zirconium is a reactive metal and is often found as zirconium oxide (ZrO₂). thermofisher.com Argon ion bombardment, a common procedure in XPS for cleaning surfaces, can reduce the oxide to sub-oxides. thermofisher.com

The fitting of Ni 2p spectra can be complex due to the presence of satellite structures. Empirical fitting parameters are often used to account for the unique peak shapes of different nickel compounds. xpsfitting.com

Table 1: Representative XPS Binding Energies for Nickel and Zirconium Species

ElementOrbitalChemical StateBinding Energy (eV)
NickelNi 2p₃/₂Ni²⁺ (in NiO)~854.6
NickelNi 2p₃/₂Ni²⁺ (in Ni(OH)₂)~855.6
NickelNi 2p₁/₂Ni²⁺ (in Ni(OH)₂)~871.1
ZirconiumZr 3d₅/₂Zr⁴⁺~180.32
ZirconiumZr 3d₃/₂Zr⁴⁺~182.76

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Photoemission Spectroscopy

Photoemission Spectroscopy (PES), which includes Angle-Resolved Photoemission Spectroscopy (ARPES), is a powerful technique for directly probing the electronic structure of solids. imp.kiev.ua By measuring the kinetic energy and emission angle of photoemitted electrons, PES can map the energy and momentum of electrons within the material. imp.kiev.ua

In the study of materials like Ta₂NiSe₅, which exhibits a structural phase transition, temperature-dependent ARPES has been used to observe features such as a flat band at the top of the valence band. elsevierpure.com This technique allows for the investigation of how the electronic bands shift and change with temperature, providing insights into phenomena like excitonic insulator effects. elsevierpure.com For nickel-zirconium compounds, PES can be employed to understand the valence band structure, which is determined by the contributions of Ni 3d and Zr 4d states. The valence band photoemission spectra of simple metals like copper and silver show distinct features arising from their d-band contributions. youtube.com

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of materials at high resolution, providing information on grain size, phase distribution, and surface features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating images with high resolution and a large depth of field. nanoscience.com This technique is widely used to examine the surface topography and morphology of nickel-zirconium alloys. For example, SEM can reveal the distribution of different phases within the alloy, such as in a Zr₈Ni₂₁ composition where multiple phases (Zr₈Ni₂₁, Zr₂Ni₇, and Zr₇Ni₁₀) were identified. researchgate.net

In studies of Ni-3YSZ composites, SEM observations have shown a homogeneous distribution of Ni particles within the ZrO₂ matrix. ptmk.net Furthermore, when combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide qualitative and quantitative chemical analysis of the sample. ucr.edunih.gov For instance, in a study of a Ni-Cr-Mo dental alloy with zirconium additions, SEM was used to observe the refinement of grain size with the addition of zirconium. kashanu.ac.ir

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of the internal microstructure of materials at the nanoscale. nih.gov TEM is crucial for observing features like precipitates, crystal defects, and grain boundaries. In the analysis of nickel-based superalloys containing zirconium, TEM has been used to investigate precipitates at grain boundaries. mdpi.com

In the context of zirconium alloys, TEM has been employed to study the microstructure of oxide films and the oxidation behavior of intermetallic particles like Zr₂(Fe,Ni). iaea.org These studies revealed that the oxidation of Zr₂(Fe,Ni) particles was faster than that of Zr(Fe,Cr)₂ particles. iaea.org TEM analysis of aged Al 7075 composites has been used to reveal the size, shape, and dispersion of precipitates in the matrix phase. tandfonline.com Scanning transmission electron microscopy (STEM) mode allows for obtaining matrix concentration profiles across a sample. astm.org

X-ray Diffraction (XRD) for Structural and Phase Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase composition of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, one can identify the phases present and determine their lattice parameters.

In the study of nickel-zirconium systems, XRD is used to identify the various intermetallic compounds that can form. For example, in Ni/ZrO₂ catalysts, XRD patterns can confirm the presence of metallic nickel and different phases of zirconium oxide (tetragonal and/or cubic). mdpi.comresearchgate.net The diffraction peaks for metallic nickel are typically observed at 2θ values of 44.447°, 51.846°, and 76.347°. mdpi.com For tetragonal ZrO₂, peaks are found at approximately 30.2°, 35.2°, 50.6°, and 60.2°. mdpi.com

The crystal structure of specific nickel-zirconium compounds can also be determined using single-crystal XRD. For the compound ZrNi₂Al₅, it was found to have a tetragonal lattice. iaea.org In the Ni-P system, XRD was instrumental in identifying the presence of four different phosphides, including Ni₅P₂, and in determining its new crystal structure type with a space group of P-3c1. researchgate.net

Table 2: Key XRD Peaks for Phases in the Ni-Zr System

Phase2θ (degrees)
Metallic Nickel (Ni)44.447, 51.846, 76.347
Tetragonal Zirconium Oxide (t-ZrO₂)30.2, 35.2, 50.6, 60.2
Monoclinic Zirconium Oxide (m-ZrO₂)Present in some composite systems ptmk.net
Nickel Oxide (NiO)37.26, 43.34, 62.83, 75.45, 79.0

Note: 2θ values are for Cu Kα radiation and may vary slightly based on experimental conditions.

In-Situ and Operando Characterization Methods Applied to Related Materials

To comprehend the dynamic structural and electronic properties of intermetallic compounds like Nickel-Zirconium (5/2) under operational conditions, it is instructive to examine the application of advanced characterization techniques to closely related material systems, such as nickel catalysts supported on zirconia (Ni/ZrO₂). nih.govaip.org In-situ and operando methodologies are indispensable for bridging the gap between a material's static properties and its behavior in a reactive environment, providing real-time insights into catalytic mechanisms, phase transformations, and stability. aip.orgnih.gov These techniques are particularly crucial for materials used in high-temperature catalytic processes, where the active state of the material may differ significantly from its as-synthesized state. nih.govuniroma1.it

Studies on Ni/ZrO₂ catalysts, a model system for processes like methane (B114726) reforming and CO₂ methanation, have extensively utilized in-situ and operando characterization to unravel complex surface and bulk phenomena. nih.govresearchgate.net These investigations reveal how the interaction between nickel and zirconia influences catalytic activity and selectivity under reaction conditions.

In-Situ X-ray Diffraction (XRD) Studies

In-situ XRD is a powerful tool for monitoring crystalline phase changes in materials under controlled temperature and gas environments. youtube.com For Ni-based catalysts on zirconia supports, this technique has been employed to observe the reduction of nickel oxide (NiO) to metallic nickel (Ni), a critical activation step, and to assess the structural stability of the catalyst during reaction. nih.govnih.gov For instance, an operando XRD study on Ni supported on ZrO₂ for the catalytic partial oxidation of methane revealed that oscillations in catalytic activity were directly linked to the reversible oxidation of metallic Ni to NiO. nih.gov This demonstrates the dynamic nature of the catalyst's active phase, which could only be captured through operando measurements.

Similarly, in-situ XRD has been used to track the reduction of NiO species, showing that the temperature required for reduction is influenced by the strength of the interaction with the ZrO₂ support. researchgate.net Stronger interactions can stabilize NiO, necessitating higher reduction temperatures. researchgate.net

Table 1: Representative In-Situ XRD Findings for Ni/ZrO₂ Catalysts

TechniqueMaterial SystemProcess StudiedKey FindingsReference
In-Situ XRDNi/ZrO₂Catalyst activation (H₂ reduction)Monitored the transformation of NiO to metallic Ni. Revealed that complete reduction was not always achieved even at 673 K, indicating strong metal-support interactions. nih.gov
Operando XRDNi/ZrO₂Catalytic partial oxidation of methaneObserved reversible oxidation of Ni metal to NiO, correlating with oscillations in catalytic activity. nih.gov
In-Situ High-Temperature XRDNi-rich layered oxidesSynthesis and phase transitionsTracked phase evolution from precursor to final layered structure, identifying intermediate phases and the impact of temperature on cation ordering. acs.org

Operando Spectroscopic Investigations

Operando spectroscopy, particularly Fourier Transform Infrared (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), provides molecular-level information about species adsorbed on the catalyst surface and reaction intermediates formed during a catalytic process. nih.govresearchgate.net

In the context of methane steam reforming over Ni/ZrO₂ catalysts, operando studies combining FTIR and Mass Spectrometry (MS) have identified activated methane species (CH₃ and CH₂), hydroxyl groups (OH), and various bidentate carbonate species. nih.gov These carbonates were implicated in the water-gas shift side reaction. nih.gov

For CO₂ methanation, operando DRIFTS analyses have been crucial in elucidating reaction mechanisms. researchgate.net On a highly dispersed Ni/ZrO₂ catalyst, the reaction was shown to proceed via a CO-hydrogenation route. The exposed Ni(111) facets facilitated the decomposition of CO₂ and formates into adsorbed carbon monoxide (CO), which was subsequently hydrogenated to methane. researchgate.net This contrasts with catalysts having more defects, where direct hydrogenation of formate (B1220265) species was the dominant pathway. researchgate.net These findings highlight how the catalyst's structure, which can be influenced by preparation methods, dictates the reaction mechanism. uniroma1.itresearchgate.net

Table 2: Insights from Operando Spectroscopy on Ni/ZrO₂ Catalytic Systems

TechniqueMaterial SystemProcess StudiedObserved Species / IntermediatesKey Mechanistic InsightsReference
Operando FTIR & MSNi/ZrO₂Methane steam reformingActivated CH₄ (CH₃, CH₂), OH groups, bidentate carbonatesCarbonate species are involved in the water-gas shift side reaction. nih.gov
Operando DRIFTSNi/ZrO₂CO₂ methanationAdsorbed CO, formate speciesDemonstrated that the reaction pathway (CO hydrogenation vs. formate hydrogenation) is dependent on the Ni crystal structure and facet exposure. researchgate.net
In-Situ FTIRNi/ZrO₂Catalytic partial oxidation of methaneNiδ+ carbide-like speciesFormation of carbide-like species was linked to oscillating catalytic activity under certain activation procedures. nih.govuniroma1.it

By applying these advanced characterization methods to related Ni-Zr materials, researchers can gain a profound understanding of structure-activity relationships. The insights derived from studying Ni/ZrO₂ systems—such as the dynamic nature of the active sites, the influence of metal-support interactions, and the dependence of reaction pathways on catalyst structure—provide a critical framework for predicting and understanding the behavior of complex intermetallic compounds like Nickel-Zirconium (5/2) in applied settings. nih.govyoutube.com

Current Challenges and Future Research Trajectories for Nickel Zirconium 5/2

Elucidation of Complex Phase Transformations Involving Ni₅Zr₂

A primary challenge in the study of the Ni-Zr system lies in the intricate nature of its phase transformations. The formation and stability of Ni₅Zr₂ are intrinsically linked to the transformations occurring within the broader nickel-zirconium phase diagram. Understanding these transformations is paramount for controlling the microstructure and, consequently, the material's properties.

Future research should focus on in-situ studies of the phase evolution during synthesis and processing. Advanced characterization techniques, such as high-temperature X-ray diffraction (XRD) and differential thermal analysis (DTA), can provide real-time insights into the transformation kinetics and the influence of processing parameters like heating and cooling rates. For instance, studies on nickel-containing zirconia have shown that the presence of nickel can favor the formation of metastable tetragonal zirconia, highlighting the influence of composition on phase stability. psu.edu

Understanding Surface Chemistry and Catalytic Mechanisms at the Atomic Scale

The surface of Ni₅Zr₂ is where critical chemical reactions occur, making a deep understanding of its surface chemistry essential for catalytic applications. A significant hurdle is the characterization of the active sites and the elucidation of reaction mechanisms at the atomic level.

Future research must employ a combination of surface-sensitive experimental techniques and theoretical modeling. princeton.edu Techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), especially when extended to higher pressure gas or liquid environments, can provide invaluable information about the elemental composition and electronic structure of the surface, as well as the adsorption and reaction of molecules. nih.gov For example, XPS analysis of Ni-ZrO₂ catalysts has revealed the presence of different oxidation states of zirconium, such as Zr⁴⁺ and zirconium sub-oxides, which can significantly influence the catalytic activity. mdpi.com Computational methods, such as density functional theory (DFT), can complement experimental work by modeling reaction pathways and identifying the most favorable active sites for specific catalytic processes.

Development of Novel Synthesis Routes for Tailored Microstructures

The performance of Ni₅Zr₂ is intrinsically tied to its microstructure, including grain size, phase distribution, and defect density. A key challenge is the development of synthesis methods that allow for precise control over these microstructural features.

Future research should explore advanced synthesis techniques beyond conventional melting and casting. Methods like co-precipitation, hydrothermal synthesis, and powder metallurgy offer greater control over the final microstructure. For instance, the co-precipitation method has been used to produce Ni-ZrO₂ catalysts with varying nickel content, influencing properties like surface area and acidity. mdpi.com Furthermore, investigating the influence of different precursor salts and calcination/reduction temperatures can lead to catalysts with optimized properties for specific applications. mdpi.commdpi.com The goal is to establish clear relationships between synthesis parameters and the resulting microstructure and properties, enabling the rational design of Ni₅Zr₂-based materials.

Synthesis ParameterInfluence on MicrostructureReference
Preparation MethodAffects Ni surface area, acidity, and ZrO₂ phase reducibility mdpi.com
Zr Salt PrecursorInfluences catalyst acidity and Ni surface area mdpi.com
Reduction TemperatureImpacts oil conversion in hydrocracking reactions mdpi.com

Application of Machine Learning and Data-Driven Approaches in Ni-Zr Intermetallic Research

The vast parameter space associated with the synthesis, processing, and properties of Ni-Zr intermetallics presents a significant challenge for traditional experimental approaches. Machine learning (ML) and data-driven methods offer a powerful tool to accelerate the discovery and optimization of these materials. researchgate.netbrunel.ac.uk

The future of Ni-Zr research will increasingly rely on the integration of machine learning with experimental and computational efforts. researchgate.netresearchgate.net ML models can be trained on existing datasets to predict various properties, such as phase stability and catalytic activity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error. researchgate.netrsc.org A significant hurdle to overcome is the availability of large, high-quality datasets. brunel.ac.uktandfonline.com Therefore, a concerted effort is needed to generate, curate, and share experimental and computational data within the materials science community. Physics-informed machine learning, which incorporates domain knowledge into the models, holds particular promise for improving predictive accuracy and providing deeper insights into the underlying physical mechanisms. researchgate.net

Machine Learning ApproachApplication in Materials ScienceReference
Supervised LearningProperty prediction, phase stability analysis researchgate.net
Unsupervised LearningIdentifying patterns and correlations in material features tandfonline.com
Reinforcement LearningComposition optimization researchgate.net
Bayesian OptimizationMaterials discovery in constrained design spaces researchgate.net

By focusing on these key challenges and research trajectories, the scientific community can significantly advance the understanding and application of the Nickel-zirconium (5/2) intermetallic compound, paving the way for the development of new and improved materials for a wide range of technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.